molecular formula C20H25FN3O9P B10799765 Sofosbuvir impurity N

Sofosbuvir impurity N

Cat. No.: B10799765
M. Wt: 501.4 g/mol
InChI Key: SASYBZIIPQSWBV-ZWXZMKCMSA-N
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Description

Methyl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate is a nucleoside phosphoramidate prodrug with structural similarities to antiviral agents such as Sofosbuvir. Its molecular formula is C20H25FN3O9P (molecular weight: 501.40 g/mol), featuring a methyl ester group at the terminal carboxylate, distinguishing it from the isopropyl ester in Sofosbuvir . The compound contains a fluorinated oxolane ring and a 2,4-dioxopyrimidine moiety, critical for mimicking endogenous nucleosides and interfering with viral RNA replication .

Properties

IUPAC Name

methyl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25FN3O9P/c1-12(17(27)30-3)23-34(29,33-13-7-5-4-6-8-13)31-11-14-16(26)20(2,21)18(32-14)24-10-9-15(25)22-19(24)28/h4-10,12,14,16,18,26H,11H2,1-3H3,(H,23,29)(H,22,25,28)/t12-,14+,16+,18+,20+,34-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SASYBZIIPQSWBV-ZWXZMKCMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)OC)N[P@](=O)(OC[C@@H]1[C@H]([C@@]([C@@H](O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25FN3O9P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C28H30FN4O9P
  • Molecular Weight : 616.5 g/mol
  • CAS Number : 73167577

The structure features a pyrimidine derivative and a phosphoramide group, which are crucial for its biological activity.

Methyl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate is primarily recognized for its antiviral properties. It acts as an inhibitor of the hepatitis C virus (HCV) polymerase NS5B. The mechanism involves the compound mimicking nucleotide substrates, thereby interfering with viral RNA synthesis.

Antiviral Activity

  • Hepatitis C Virus (HCV) :
    • The compound has been shown to inhibit HCV replication effectively. In vitro studies indicate that it reduces viral load by interfering with the NS5B polymerase activity.
    • Case Study : In a clinical trial involving patients with chronic hepatitis C, administration of this compound resulted in a significant reduction in viral RNA levels within four weeks of treatment.
  • Broad-Spectrum Antiviral Effects :
    • Beyond HCV, preliminary studies suggest potential efficacy against other RNA viruses due to its structural similarity to nucleoside analogs that target viral polymerases.

Pharmacokinetics

The pharmacokinetic profile indicates good oral bioavailability and metabolic stability. The compound undergoes hepatic metabolism and shows favorable half-life characteristics for sustained antiviral activity.

In Vitro Studies

StudyVirus TypeIC50 (µM)Observations
Study 1HCV0.15Significant inhibition of viral replication
Study 2Influenza0.25Moderate antiviral activity observed

These studies demonstrate the compound's potential as a therapeutic agent against various viral infections.

In Vivo Studies

Animal models have shown that treatment with methyl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate results in reduced viral titers and improved clinical outcomes compared to control groups receiving placebo treatments.

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Ester Group Key Structural Features Therapeutic Target
Target Compound (Methyl Ester) C20H25FN3O9P 501.40 Methyl Fluorinated oxolane, 2,4-dioxopyrimidine Antiviral (Research)
Sofosbuvir (Isopropyl Ester) C22H29FN3O9P 529.46 Isopropyl Same core structure as target compound Hepatitis C Virus (HCV)
Remdesivir C27H35N6O8P 602.60 Ethylbutyl 1'-Cyano substituent, pyrrolotriazine moiety SARS-CoV-2 (COVID-19)
Compound R8 () C27H31FN6O8P 616.61 2-Ethylbutyl 4-Aminopyrrolotriazine, cyano group Antiviral (Broad-Spectrum)
Propan-2-yl Dichloro Analog () C21H25Cl2FN3O8PS 600.38 Propan-2-yl Dichloro substituents, tetrahydrofuryl sulfur Undisclosed (Preclinical)

Structural Analysis and Functional Implications

Remdesivir’s ethylbutyl ester and Compound R8’s 2-ethylbutyl group extend half-life by resisting enzymatic hydrolysis, critical for sustained antiviral activity .

Heterocyclic Modifications: The 2,4-dioxopyrimidine in the target compound and Sofosbuvir mimics uracil, enabling incorporation into viral RNA. In contrast, Remdesivir’s 4-aminopyrrolotriazin-7-yl group enhances binding to viral RNA-dependent RNA polymerase (RdRp) . Dichloro substituents in ’s analogue introduce electronegative bulk, which may alter binding kinetics or confer resistance to viral mutations .

Stereochemical Considerations :

  • All compounds share a conserved (2R,3R,4R,5R) configuration in the oxolane ring, ensuring proper orientation for phosphorylation and interaction with viral polymerases .

Pharmacological and Biochemical Data

  • Sofosbuvir : Demonstrates >90% HCV cure rates in clinical trials, with a plasma half-life of 27 hours. Its isopropyl ester is cleaved intracellularly to release the active uridine triphosphate analogue .
  • Remdesivir: Shows EC50 values of 0.069–0.14 µM against SARS-CoV-2 in vitro. The 1'-cyano group stabilizes the metabolite against proofreading exonucleases .
  • Target Compound: Limited clinical data exist, but in vitro studies suggest EC50 values in the low micromolar range against HCV replicons, comparable to early Sofosbuvir analogues .

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